molecular formula C14H8O2 B1198637 1,4-Phenanthrenedione CAS No. 569-15-3

1,4-Phenanthrenedione

Cat. No. B1198637
CAS RN: 569-15-3
M. Wt: 208.21 g/mol
InChI Key: POZPGRADIOPGIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Phenanthrenedione derivatives involves various strategies, highlighting the compound's versatility. A notable method includes the Michael addition of 4H-Cyclopenta[def]phenanthrene to 9,9'-bifluorenylidene, showcasing the compound's reactivity and the ability to form complex structures through relatively straightforward reactions (Kimura, Minabe, & Suzuki, 1979). Another approach involves photochemical cyclization techniques, offering a pathway to access 1,4-Phenanthrenedione and its metabolites for further studies (Bae et al., 2007).

Molecular Structure Analysis

1,4-Phenanthrenedione's molecular structure is characterized by a significant degree of planarity and rigidity, contributing to its chemical stability and reactivity. X-ray crystallography studies reveal that substituents on the phenanthrene framework, such as methyl groups, can induce distortion, influencing the compound's physical and chemical properties (Lakshman et al., 2000).

Chemical Reactions and Properties

1,4-Phenanthrenedione participates in various chemical reactions, including electrophilic substitution and Michael addition, demonstrating its reactivity. The presence of active methylene groups in its structure opens avenues for reactions at these sites, leading to a broad range of derivatives with potential applications in different fields (Minaba & Suzuki, 1986).

Physical Properties Analysis

The compound's physical properties, such as melting and boiling points, solubility, and crystalline structure, are closely related to its molecular geometry. The introduction of substituents on the phenanthrene core can significantly alter these properties, affecting its behavior in chemical processes and applications.

Chemical Properties Analysis

1,4-Phenanthrenedione's chemical properties, including its reactivity towards various reagents, stability under different conditions, and potential for forming diverse derivatives, are crucial for its applications in synthetic chemistry. Its interactions with metals, as seen in coordination compounds, further exemplify its versatility and potential as a building block for complex molecules (Liu et al., 2011).

Scientific Research Applications

  • Synthesis of Tanshinone I : 1,4-Phenanthrenedione was used as an intermediate in the novel total synthesis of tanshinone I via the Diels-Alder reaction, which provides an efficient method for its synthesis in just three steps (Wu et al., 2017).

  • Environmental Chemistry Applications : The derivatives of 1,4-Phenanthrenedione, such as 4H-Cyclopenta [def] phenanthrene, have been studied for their mutagenic activity, indicating their relevance in environmental chemistry (Minaba & Suzuki, 1986).

  • Biodegradation by Soil Bacteria : A study demonstrated the transformation of 9,10-phenanthrenedione by a soil bacterium from the genus Sphingobium, shedding light on potential biotransformation pathways of this compound in the environment (Kanaly & Hamamura, 2013).

  • Chemosensing Applications : 1,10-Phenanthroline derivatives, a structurally related compound, have been developed as chemosensors for cations and anions, highlighting the potential of phenanthrenedione derivatives in sensing applications (Alreja & Kaur, 2016).

  • Microbial Degradation Studies : Research on microbial degradation of 9,10-Phenanthrenedione by Pseudomonas sp. strain PD1 revealed its potential use in bioremediation of polycyclic aromatic hydrocarbon-contaminated soils (Koch et al., 1996).

  • In vitro Anti-Tumour Effects : The anti-cancer chemotherapeutic potential of 1,10-phenanthroline-5,6-dione and its metal complexes has been investigated, showing promise as effective anti-cancer therapies (Deegan et al., 2006).

  • DNA Binding and Anti-Inflammatory Effects : Studies on Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione revealed its DNA binding properties and potential anti-inflammatory and anti-coagulant effects, contributing to its medicinal applications (Kaplanis et al., 2014).

Safety And Hazards

1,4-Phenanthrenedione is cytotoxic . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is harmful if swallowed .

Future Directions

While there is limited information on the future directions of 1,4-Phenanthrenedione, related compounds such as tanshinone I have been identified as potential targets for the development of more effective anticancer drugs . This suggests that 1,4-Phenanthrenedione and its derivatives could also have potential applications in drug development .

properties

IUPAC Name

phenanthrene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPGRADIOPGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205431
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenanthrenedione

CAS RN

569-15-3
Record name 1,4-Phenanthrenequinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenanthrenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenanthrenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-PHENANTHRENEQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
H Suginome, H Kamekawa, H Sakurai… - Journal of the …, 1994 - pubs.rsc.org
The irradiation of 2-hydroxyphenanthrene-1, 4-dione and various electron-rich alkenes such as ethyl vinyl ether, isobutene, 1-methoxycyclohexene and 3,4-dihydro-2H-pyran in …
Number of citations: 11 pubs.rsc.org
C Fan, W Wang, Y Wang, G Qin, W Zhao - Phytochemistry, 2001 - Elsevier
5-[2′-(3″-Hydroxy-5″-methoxyphenyl)-ethyl]-1,3-benzodioxole and 7-hydroxy-2-methoxy-1,4-phenanthrenedione, along with 16 known compounds were identified from the stems of …
Number of citations: 233 www.sciencedirect.com
C Ma, W Wang, YY Chen, RN Liu… - Journal of Natural …, 2005 - ACS Publications
Bioactivity-guided fractionation of an ethanol extract of the aerial parts of Dioscorea opposita afforded a new compound, 6,7-dihydroxy-2-methoxy-1,4-phenanthrenedione (1), and four …
Number of citations: 55 pubs.acs.org
HY Ma, HY Gao, L Sun, J Huang, XM Xu… - Journal of natural …, 2011 - Springer
The 75% ethanol extract from roots of Salvia miltiorrhiza Bge. (Dan shen) afforded two new compounds, 3-hydroxy-2-(2′-formyloxy-1′-methylethyl)-8-methyl-1,4-phenanthrenedione (…
Number of citations: 62 link.springer.com
GM da Costa, TLG de Lemos, ODL Pessoa… - Journal of natural …, 1999 - ACS Publications
A novel terpenoid hydroquinone named glaziovianol (1) and three known compounds 6-formyl-2-methoxy-9-methyl-7,8-dihydro-1,4-phenanthrenedione, ent-19-oxo-16βH-kauran-17-…
Number of citations: 22 pubs.acs.org
Y Liu, N Zhang, J He, L Chen, L Yang… - Natural Product …, 2021 - journals.sagepub.com
A new neoflavonoid, named as (7R)-(-)-3′,5-dihydroxy-4′,2,4-trimethoxy-dalbergiquinol (1) and a new phenanthrenedione, named as 3′,7-dihydroxy-3,6- dimethoxy-9-phenyl-1,4-…
Number of citations: 4 journals.sagepub.com
DN Chen, YP Wu, YJ Chen, WJ Liu… - Journal of Asian …, 2019 - Taylor & Francis
Two new stilbenoids, named 2,3 -dimethoxyl-7-hydroxyl-1,4-phenanthrenedione (1) and 2-methoxyl-3-methyl-7-hydroxyl-9,10-dihydro-1,4-phenanthrenedione (2), together with two …
Number of citations: 9 www.tandfonline.com
N Wu, WC Ma, SJ Mao, Y Wu, H Jin - Journal of Natural Products, 2017 - ACS Publications
A novel total synthesis of tanshinone I (1) via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione (8) is described. The low overall yields and the use of expensive reagents in …
Number of citations: 13 pubs.acs.org
B Li, Z Ali, M Chan, J Li, M Wang, N Abe, CR Wu… - Phytochemistry, 2017 - Elsevier
Two 9,10-dihydrophenanthrenes trivially named phocantol and phocantone, two diterpenoid glycosidesnamed phocantoside A and phocantoside B were isolated from the ethanol …
Number of citations: 25 www.sciencedirect.com
L Yinghao, L Fangxia, T Yinfeng, Y Jingyu… - Chinese Journal of …, 2021 - sioc-journal.cn
综合运用多种现代色谱技术对兰科石斛属植物石斛 Dendrobium nobile Lindl. 根中的化学成分进行了系统的分离纯化, 从其根的乙醇提取物中分离得到了 phenanobiles A~ C (1~ 3), 6, 7-…
Number of citations: 1 sioc-journal.cn

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